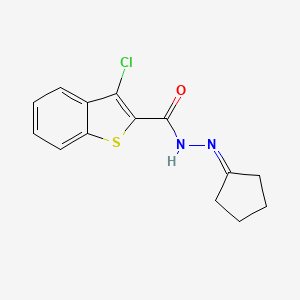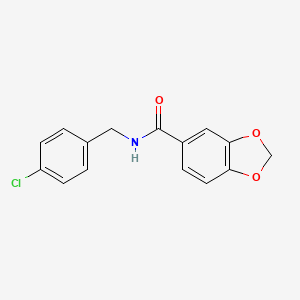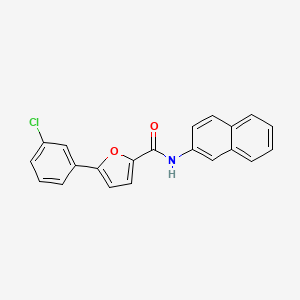
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide, also known as CCT251545, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at the Cancer Research UK Manchester Institute in 2012. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide is a selective inhibitor of the protein kinase PAK4, which is involved in a variety of cellular processes, including cell proliferation, migration, and invasion. By inhibiting PAK4, 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide disrupts these processes, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide is its selectivity for PAK4, which reduces the risk of off-target effects. It is also relatively easy to synthesize, which makes it a useful tool for studying the role of PAK4 in cancer and other diseases. However, like all small-molecule inhibitors, it has limitations in terms of its specificity and potency, and further research is needed to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for research on 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide. One area of interest is the development of more potent and selective PAK4 inhibitors, which could have even greater therapeutic potential. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide. Finally, there is interest in exploring the potential of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成法
The synthesis of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide involves a multistep process, beginning with the reaction of 1-benzothiophene-2-carbohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride. This is then reacted with 3-chloro-1H-indazole in the presence of triethylamine to produce 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide.
科学的研究の応用
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide has been the subject of numerous scientific studies investigating its potential therapeutic applications. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
特性
IUPAC Name |
3-chloro-N-(cyclopentylideneamino)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-10-7-3-4-8-11(10)19-13(12)14(18)17-16-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUZTAHBRYHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)


![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)